1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640843-82-7
Cat. No.: VC11835445
Molecular Formula: C19H27N7O
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640843-82-7 |
|---|---|
| Molecular Formula | C19H27N7O |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H27N7O/c27-19(25-9-3-1-2-4-10-25)16-23-12-14-24(15-13-23)17-6-7-18(22-21-17)26-11-5-8-20-26/h5-8,11H,1-4,9-10,12-16H2 |
| Standard InChI Key | RZCOMXYWJYWMHJ-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
The compound 1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that incorporates several heterocyclic rings, including azepane, piperazine, pyrazole, and pyridazine. This compound is not directly mentioned in the provided search results, but its structure and potential properties can be inferred from similar compounds.
Potential Applications and Research Findings
While specific research findings on 1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one are not available, compounds with similar structures often have applications in pharmaceuticals, particularly in the development of therapeutic agents. For example, compounds with pyrazole and piperazine rings are known for their biological activity, including potential roles in treating metabolic disorders and CNS conditions .
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one | C21H31N7O | 397.5 | Therapeutic agents |
| 1-((2-(1H-pyrazol-1-yl)pyridin-4-yl)methyl)-7-(2,6-dimethoxyphenyl)azepan-2-one | C23H26N4O3 | 406.5 | Pharmaceutical research |
| (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Not specified | Not specified | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume